2-Hydroxy-1-(1-hydroxy-2,3-dihydro-1H-inden-1-yl)ethanone

Catalog No.
S12351710
CAS No.
M.F
C11H12O3
M. Wt
192.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Hydroxy-1-(1-hydroxy-2,3-dihydro-1H-inden-1-yl)e...

Product Name

2-Hydroxy-1-(1-hydroxy-2,3-dihydro-1H-inden-1-yl)ethanone

IUPAC Name

2-hydroxy-1-(1-hydroxy-2,3-dihydroinden-1-yl)ethanone

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

InChI

InChI=1S/C11H12O3/c12-7-10(13)11(14)6-5-8-3-1-2-4-9(8)11/h1-4,12,14H,5-7H2

InChI Key

ARULILXXQBVNFU-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=CC=CC=C21)(C(=O)CO)O

2-Hydroxy-1-(1-hydroxy-2,3-dihydro-1H-inden-1-yl)ethanone is an organic compound characterized by its unique structure, which includes a hydroxy group and an indane moiety. The molecular formula for this compound is C11H12O3C_{11}H_{12}O_3, and it is also known by its synonyms, such as 658699-36-6 and DB-276965. The compound features a ketone functional group and is classified under the broader category of indanes, which are compounds consisting of a cyclopentane ring fused to a benzene ring .

The chemical reactivity of 2-Hydroxy-1-(1-hydroxy-2,3-dihydro-1H-inden-1-yl)ethanone can be attributed to its functional groups. The hydroxy groups can participate in hydrogen bonding and nucleophilic reactions, while the ketone group can undergo typical carbonyl reactions such as nucleophilic addition. For example, the compound can react with alcohols to form acetals or with amines to form imines. Additionally, it may undergo oxidation reactions to yield corresponding carbonyl derivatives .

Synthesis of 2-Hydroxy-1-(1-hydroxy-2,3-dihydro-1H-inden-1-yl)ethanone can be achieved through several methods:

  • Starting from Indene Derivatives: The synthesis may begin with indene derivatives that undergo hydroxylation followed by ketone formation.
  • Hydroxylation Reactions: Utilizing reagents such as peracids or transition metal catalysts can facilitate the introduction of hydroxyl groups onto the indene framework.
  • Acetylation: Acetylation of the resulting hydroxy compounds can yield the desired ethanone structure.

These methods highlight the versatility in synthesizing this compound from readily available starting materials .

2-Hydroxy-1-(1-hydroxy-2,3-dihydro-1H-inden-1-yl)ethanone has potential applications in various fields:

  • Pharmaceuticals: Due to its possible biological activities, it may serve as a lead compound for drug development targeting inflammatory or oxidative stress-related diseases.
  • Chemical Research: Its unique structure makes it a candidate for studies in organic synthesis and reaction mechanisms.

Further exploration into its applications could lead to valuable insights in medicinal chemistry and materials science .

Several compounds share structural similarities with 2-Hydroxy-1-(1-hydroxy-2,3-dihydro-1H-inden-1-yl)ethanone. Here is a comparison of some notable examples:

Compound NameMolecular FormulaKey Features
2-HydroxyindeneC9H10OC_{9}H_{10}OContains only one hydroxy group; simpler structure
Ethyl 2-(1-hydroxy-2,3-dihydro-1H-indene)acetateC13H16O3C_{13}H_{16}O_3Contains an ethyl ester; similar indane structure
tert-butyl N-(2-hydroxy-2,3-dihydro-1H-indene)carbamateC14H19NO3C_{14}H_{19}NO_3Features a carbamate group; larger substituent compared to ethanone

The uniqueness of 2-Hydroxy-1-(1-hydroxy-2,3-dihydro-1H-inden-1-yl)ethanone lies in its dual hydroxy functionality combined with the indane framework, which may enhance its biological activity compared to simpler analogs .

XLogP3

1.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

192.078644241 g/mol

Monoisotopic Mass

192.078644241 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-09-2024

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